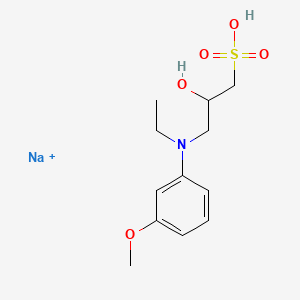
Sodium 3-(ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonate dihydrate
Übersicht
Beschreibung
The compound is a sulfonate salt with a complex organic cation. The cation contains an ethylamino group attached to a methoxyphenyl group, and a hydroxypropane group. Sulfonate salts are often used in various industries due to their stability and solubility in water .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving nitrations, brominations, and conversions from nitro groups to amines .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The presence of the sulfonate group would likely impart polarity to the molecule, while the methoxyphenyl and ethylamino groups could participate in various types of intermolecular interactions .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ethylamino group could potentially be protonated or deprotonated, and the methoxyphenyl group could participate in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, its solubility could be affected by the presence of the polar sulfonate group and the nonpolar methoxyphenyl group .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Sodium 4-Amino-3-nitro-benzenesulfonate and related compounds have been synthesized for various chemical applications. This involves the reaction of sodium hydroxide solution with specific compounds, highlighting a process relevant to the synthesis of similar sulfonate-based chemicals (Rosevear & Wilshire, 1982).
- A study on the reaction of o-Methoxycarbonyl-phenyl isocyanate with mono-aminoalkyl orthophosphoric and sulfuric acids demonstrated the formation of sodium salts of certain monoesters, which is significant for understanding the chemical behavior of sodium sulfonate compounds (Cherbuliez et al., 1967).
Pharmaceutical Applications
- Sodium 3-ethyl-7-isopropylazulene-1-sulfonate, a compound with structural similarities, has been synthesized and identified for its anti-inflammatory and anti-ulcerous activities. This points to the potential pharmaceutical applications of sodium sulfonate derivatives (Suzaka et al., 1990).
Material Science and Polymer Research
- Hydrophilic monomers with sulfonate and hydroxyl groups, similar in structure to the sodium sulfonate , have been synthesized for incorporation into polyester resins. This suggests possible applications in material science and polymer chemistry (Jankowski et al., 2004).
- The synthesis of zwitterionic surface active agents from dehydroabietic amine, including sodium-3-(N-dehydroabietyl) amino-2-(hydroxy)propane sulfonate, showcases potential applications in surfactant and detergent production (Caf Nanjing, 1996).
Analytical and Spectroscopic Studies
- Crystal structure, spectroscopic, and thermal studies of compounds like 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt provide insights into the analytical applications of sodium sulfonate derivatives in material characterization (Kula et al., 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
sodium;3-(N-ethyl-3-methoxyanilino)-2-hydroxypropane-1-sulfonate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5S.Na.2H2O/c1-3-13(8-11(14)9-19(15,16)17)10-5-4-6-12(7-10)18-2;;;/h4-7,11,14H,3,8-9H2,1-2H3,(H,15,16,17);;2*1H2/q;+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGLEYLFMHGIQO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(CS(=O)(=O)[O-])O)C1=CC(=CC=C1)OC.O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22NNaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-(ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonate dihydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1663260.png)






![3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B1663270.png)
![N-[3-[2-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl]thiophene-2-carboxamide](/img/structure/B1663272.png)
